![molecular formula C14H12N2O3S B2505160 (2E)-3-{2-[acetyl(phenyl)amino]-1,3-thiazol-4-yl}acrylic acid CAS No. 756859-00-4](/img/structure/B2505160.png)

(2E)-3-{2-[acetyl(phenyl)amino]-1,3-thiazol-4-yl}acrylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

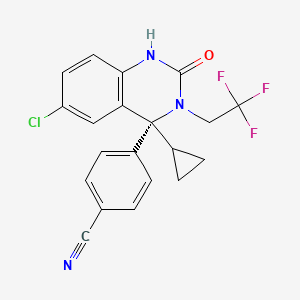

“(2E)-3-{2-[acetyl(phenyl)amino]-1,3-thiazol-4-yl}acrylic acid” is a compound used for proteomics research . Its molecular formula is C14H12N2O3S and it has a molecular weight of 288.32 .

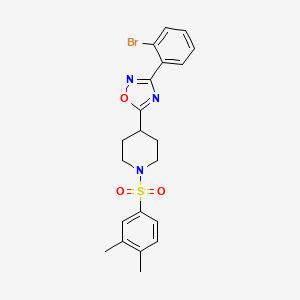

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C14H12N2O3S . The InChI key for this compound is VSMIOQNPRCYJKR-BQYQJAHWSA-N .Aplicaciones Científicas De Investigación

Polymer Modification and Biological Activities

A study by Aly and El-Mohdy (2015) discusses the modification of polyvinyl alcohol/acrylic acid hydrogels through condensation reactions with various amines, including 2-aminothiazole. These modified polymers displayed enhanced thermal stability and promising biological activities, indicating potential for medical applications.

Photophysical Properties and Viscosity Studies

Research by Jachak et al. (2021) synthesizes novel d-π-A type chromophores, including derivatives similar to the given chemical structure. They explore the effects of structural manipulations on photophysical properties and viscosity, providing insights into intramolecular charge transfer characteristics.

Synthesis of Organic Sensitizers for Solar Cells

Kim et al. (2006) in their study titled "Molecular engineering of organic sensitizers for solar cell applications", detail the synthesis of novel organic sensitizers for solar cells, involving functionalized unsymmetrical organic sensitizers with cyanoacrylic acid groups, showcasing the role of such compounds in improving solar cell efficiency.

Synthesis of Acyl-CoA Cholesterol Acyltransferase Inhibitors

A study by Ogino et al. (2011) discusses the synthesis and biological evaluation of acyl-CoA cholesterol acyltransferase inhibitors. This includes the synthesis of compounds similar to the provided structure, emphasizing their role in developing anti-atherosclerotic agents.

Fluorescent Probe Development for Cysteine Sensing

Dai et al. (2014) in their research titled "A simple and effective coumarin-based fluorescent probe for cysteine" developed a fluorescent probe for cysteine detection, utilizing acrylic acid derivatives. This highlights the potential of such compounds in bioanalytical applications.

Direcciones Futuras

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as those containing a thiazole ring, have been known to interact with various proteins and enzymes .

Mode of Action

It can be inferred from the structure that the acetyl(phenyl)amino group and the thiazol-4-yl group could potentially interact with target proteins or enzymes, leading to changes in their function .

Biochemical Pathways

Thiazole-containing compounds have been known to interfere with various biological processes, including amino acid synthesis .

Pharmacokinetics

The presence of the acetyl group and the thiazole ring could potentially influence its bioavailability and distribution in the body .

Result of Action

Based on the structure, it can be hypothesized that it might lead to changes in protein function, potentially affecting cellular processes .

Propiedades

IUPAC Name |

(E)-3-[2-(N-acetylanilino)-1,3-thiazol-4-yl]prop-2-enoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O3S/c1-10(17)16(12-5-3-2-4-6-12)14-15-11(9-20-14)7-8-13(18)19/h2-9H,1H3,(H,18,19)/b8-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSMIOQNPRCYJKR-BQYQJAHWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C1=CC=CC=C1)C2=NC(=CS2)C=CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N(C1=CC=CC=C1)C2=NC(=CS2)/C=C/C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)methanone](/img/structure/B2505078.png)

![5-((4-(3-Chlorophenyl)piperazin-1-yl)(3,4-difluorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2505079.png)

![Imidazo[1,2-a]pyridin-2-amine dihydrochloride](/img/structure/B2505080.png)

![3-[4-({3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}methyl)piperidin-1-yl]-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B2505081.png)

![3-{[1-(4-Tert-butylbenzoyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole](/img/structure/B2505092.png)

![Rac-(1R,3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carboxylic acid hydrochloride](/img/structure/B2505093.png)

![Ethyl 3-(2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamido)benzoate](/img/structure/B2505099.png)